3-Iodo-1H-indole-5-carbonitrile is an indole derivative characterized by the presence of iodine at the 3-position and a nitrile group at the 5-position of the indole ring. Indole derivatives, including halogenated and nitrile-substituted analogs, are widely found in natural products and display diverse biological activities. [] They serve as important building blocks in organic synthesis and medicinal chemistry. [, ] The unique combination of iodine and nitrile substituents in 3-Iodo-1H-indole-5-carbonitrile makes it a promising candidate for various applications, including:
3-Iodo-1H-indole-5-carbonitrile is a significant chemical compound in the indole family, characterized by the presence of an iodine atom at the third position, a carbonitrile group at the fifth position, and an indole ring structure. This compound is known for its diverse biological activities, making it a valuable candidate in medicinal chemistry and pharmaceutical research. The molecular formula of 3-Iodo-1H-indole-5-carbonitrile is , with a molecular weight of approximately 268.05 g/mol .
3-Iodo-1H-indole-5-carbonitrile is classified as an indole derivative. Indoles are aromatic compounds that play crucial roles in various biological processes and are often found in natural products and pharmaceuticals. This specific compound falls under the category of heterocyclic compounds due to the presence of nitrogen in its structure.
The synthesis of 3-Iodo-1H-indole-5-carbonitrile typically involves electrophilic substitution reactions where iodine is introduced into the indole structure. Common methods include:
For instance, one synthetic route involves suspending 1H-indole-5-carbonitrile with potassium hydroxide and iodine in DMF at 10°C for 30 minutes under an inert atmosphere. The resulting product can be purified through filtration and drying processes .
The molecular structure of 3-Iodo-1H-indole-5-carbonitrile features:
The compound's structural data can be represented as follows:
Spectroscopic data, such as Nuclear Magnetic Resonance (NMR) spectra, can provide insights into its structural characteristics, confirming the positions of substituents on the indole ring .
3-Iodo-1H-indole-5-carbonitrile can undergo various chemical reactions:
For substitution reactions, typical conditions involve using bases to facilitate nucleophilic attack on the iodine-substituted carbon. Oxidation may involve treating the compound with strong oxidizers under acidic or basic conditions .
The mechanism of action for 3-Iodo-1H-indole-5-carbonitrile primarily revolves around its ability to interact with biological targets, including enzymes and receptors. The presence of the iodine atom enhances electrophilicity, allowing for stronger interactions with nucleophilic sites in biological molecules.
The compound's indole structure facilitates π-π stacking interactions and hydrogen bonding, which are critical for binding affinity to biological targets. This interaction may influence various physiological pathways, including those related to neurotransmission and cellular signaling .
3-Iodo-1H-indole-5-carbonitrile typically appears as a white solid with good solubility in organic solvents.
Key chemical properties include:
Reactivity patterns indicate that it undergoes electrophilic substitution readily due to the electron-withdrawing nature of both iodine and carbonitrile groups .
3-Iodo-1H-indole-5-carbonitrile has several significant applications:
The strategic incorporation of halogens into indole scaffolds emerged in the mid-20th century as a pivotal approach to modulate bioactivity and chemical reactivity. Early work focused on electrophilic halogenation at the indole C-3 position, known for its high electron density. A landmark 1963 procedure by Blatter et al. demonstrated the synthesis of indole-3-carbonitrile from indole-3-carboxaldehyde using diammonium hydrogen phosphate and 1-nitropropane, achieving 48–63% yields after crystallization [2]. This method highlighted the dual role of halogenation and cyanation in enhancing pharmacological potential while providing a versatile route to derivatives.
Table 1: Early Synthetic Approaches to Halogenated Indole Nitriles
Compound | Synthetic Method | Yield | Significance |
---|---|---|---|
Indole-3-carbonitrile | Oxime decarboxylation/dehydration | 48–63% | First reliable one-step aromatic nitrile synthesis |
5-Bromoindole-3-carbonitrile | Adapted Blatter method | 85–95% | Demonstrated substrate generality |
3-Iodo-2-trifluoromethylindole | Direct iodination of 2-CF₃-indole | 98% | Showcased electrophilic reactivity of CF₃-indoles |
Concurrently, trifluoromethylated indoles gained attention for their metabolic stability. As noted in 2022 research, 3-iodo-2-trifluoromethylindole was synthesized in 98% yield via direct iodination without Lewis acid catalysts, exploiting the electron-deficient C-3 position’s susceptibility to electrophilic attack [5]. This efficiency underscored halogenated indoles’ suitability as intermediates for nucleophilic displacement and cross-coupling reactions—key for fragment diversification in drug discovery.
Iodine’s role as a "strategic placeholder" in indole chemistry stems from its optimal balance of steric bulk and polarizability, facilitating both metal-catalyzed cross-couplings and halogen-bonding interactions. The development of 3-iodo-1H-indole-5-carbonitrile derivatives accelerated with advances in regioselective protection and functionalization. A critical innovation involved N-silyl protection (e.g., tert-butyldimethylsilyl groups) to direct metalation and halogenation exclusively to C-3, as demonstrated in the synthesis of 3-bromo-1-(tert-butyldimethylsilyl)indole (84% yield) [7]. This method enabled sequential lithiation-iodination for generating 3-iodoindoles with orthogonal reactivity for downstream derivatization.
Table 2: Iodinated Indoles in Fragment Library Synthesis
Compound | Synthetic Route | Application |
---|---|---|
3-Iodo-1-(tosyl)-1H-indole-5-carbonitrile | Pd-catalyzed cyanation of 3-iodoindole | Halogen-retentive kinase inhibitor scaffold |
7-Iodo-1H-indole-3-carbonitrile | Friedel-Crafts/oxime decarboxylation | Protein kinase inhibitor core |
3-Iodo-1-methyl-1H-indole-5-carbonitrile | N-alkylation of 5-cyanoindole | Fluorescent probe development |
In 2015, an alternative route to 7-iodo-1H-indole-3-carbonitrile was developed using Friedel–Crafts acylation of 7-iodoindole with oxalyl dichloride, followed by oxime formation and decarboxylative dehydration. This two-step sequence (38% yield) provided regiochemical control unattainable via direct cyanation [4]. The iodine atom’s capacity to form halogen bonds with kinase targets (e.g., backbone carbonyls of hinge regions) further cemented its utility in fragment-based design, enabling selective protein-ligand interactions distinct from hydrogen bonding [4] [6].
Cyano groups at indole C-3 or C-5 positions confer dual advantages: they act as hydrogen-bond acceptors in target engagement and provide synthetic handles for scaffold elaboration. The discovery that 1H-indole-3-carbonitrile derivatives inhibit tropomyosin receptor kinase (TRK) revolutionized targeted cancer therapies. In 2024, compound C11—a 3-cyano-5-iodoindole derivative—exhibited picomolar TRK affinity and suppressed phosphorylation in KM-12 cells. Its design leveraged bioisosteric replacement strategies, where the nitrile’s linear geometry and dipole mimicked adenine’s N1 in ATP-binding sites [6].
The synthetic flexibility of cyano-indoles is exemplified by halogen-exchange reactions. For example, 3-bromo-2-trifluoromethylindoles undergo Rosenmund-von Braun reaction with CuCN to yield nitriles, though with competing reduction byproducts (35% reduction in unsubstituted indoles). N-Tosylation suppressed reduction, achieving 96:4 selectivity for 2-trifluoromethylindole-3-carbonitrile synthesis [5]. This chemoselectivity advancement enabled efficient access to TRK inhibitors like C11, which demonstrated 15.2% oral bioavailability and plasma stability (t₁/₂ > 480 min)—key parameters for drug candidates [6].
Table 3: Kinase Inhibition Profiles of Cyano-Indole Derivatives
Compound | Target | IC₅₀ | Cellular Activity |
---|---|---|---|
C11 (3-cyano-5-iodoindole) | TRK | 0.8 nM | Colony formation inhibition (KM-12) |
7-Iodo-1H-indole-3-carbonitrile | CDK2 | 110 nM | Cell cycle arrest (HCT-116) |
3-Cyano-2-CF₃-indole | COX-2 | 47 nM | Anti-inflammatory activity |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: